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molecular formula C9H6O3 B1208506 Homophthalic anhydride CAS No. 703-59-3

Homophthalic anhydride

Cat. No. B1208506
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874443

Procedure details

A solution of homophthalic anhydride (324 mg, 2 mmoles) and triethylamine (0.021 ml, 0.15 mmoles) is prepared in DMF (5 ml) and added to each packet. After heating at 80° C. for 16 hrs the packets are then washed with DMF (3×30 ml) and DCM (3×30 ml).
Quantity
0.021 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.CN([CH:11]=[O:12])C>>[C:11]1(=[O:12])[O:12][C:11](=[O:12])[C:7]2=[CH:6][CH:7]=[CH:6][CH:7]=[C:6]2[CH2:11]1

Inputs

Step One
Name
Quantity
0.021 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to each packet
WASH
Type
WASH
Details
are then washed with DMF (3×30 ml) and DCM (3×30 ml)

Outcomes

Product
Name
Type
product
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 324 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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